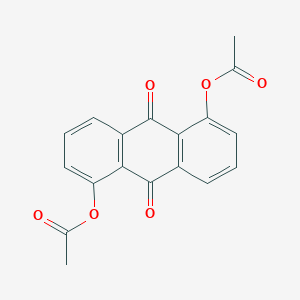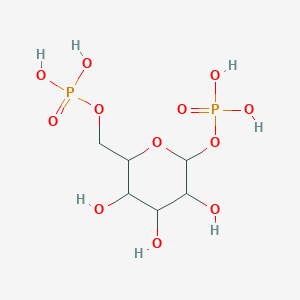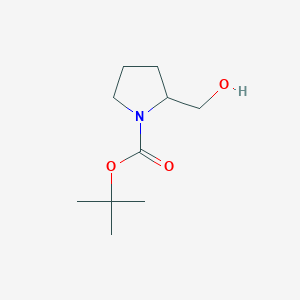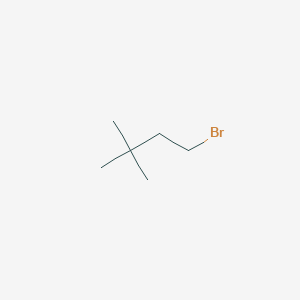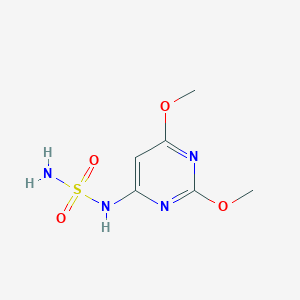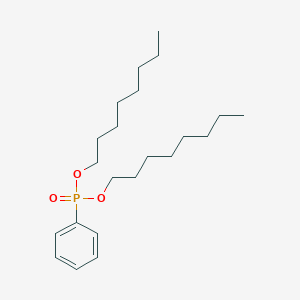
Nobelium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nobelium is a synthetic element that belongs to the actinide series in the periodic table. It was first discovered in 1957 by a team of scientists at the Nobel Institute of Physics in Stockholm, Sweden. The element was named after Alfred Nobel, the inventor of dynamite and the founder of the Nobel Prizes. Nobelium has no known natural occurrence and can only be produced through nuclear reactions. Due to its short half-life and limited availability, nobelium has limited practical applications. However, it is an important element for scientific research, particularly in the field of nuclear physics.
Mecanismo De Acción
The mechanism of action of nobelium is not well understood due to its limited availability and short half-life. However, it is believed that nobelium behaves similarly to other actinide elements, such as uranium and plutonium. These elements are known to emit alpha particles, which are high-energy particles that can damage biological tissue.
Efectos Bioquímicos Y Fisiológicos
Due to its short half-life and limited availability, there is little information on the biochemical and physiological effects of nobelium. However, it is believed that nobelium can cause damage to biological tissue due to its emission of alpha particles. Exposure to high levels of nobelium can lead to radiation sickness, which is characterized by symptoms such as nausea, vomiting, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using nobelium in lab experiments is its ability to provide valuable insights into the behavior of heavy nuclei and subatomic particles. However, the limited availability and short half-life of nobelium make it difficult to conduct experiments using this element. Additionally, the high levels of radiation emitted by nobelium can pose a risk to researchers and require special precautions to be taken.
Direcciones Futuras
For research on nobelium include the development of new synthesis methods that can produce larger quantities of this element, as well as the study of its properties and behavior using advanced experimental techniques. Additionally, the use of nobelium in the development of new materials and technologies, such as nuclear batteries and radiation detectors, is an area of active research.
Métodos De Síntesis
Nobelium can be synthesized through nuclear reactions by bombarding a target material with a beam of high-energy particles. The most common method of producing nobelium is through the fusion of two lighter nuclei, such as the reaction between curium-248 and calcium-48. The resulting product is nobelium-256, which has a half-life of around 1.2 hours.
Aplicaciones Científicas De Investigación
Nobelium is an important element for scientific research, particularly in the field of nuclear physics. It is used to study the properties of heavy nuclei and the behavior of subatomic particles. One of the main applications of nobelium is in the study of nuclear fission, which is the process of splitting a heavy nucleus into two lighter nuclei. This process is important for the production of nuclear energy and the development of nuclear weapons.
Propiedades
Número CAS |
10028-14-5 |
|---|---|
Nombre del producto |
Nobelium |
Fórmula molecular |
No |
Peso molecular |
259.101 g/mol |
Nombre IUPAC |
nobelium |
InChI |
InChI=1S/No |
Clave InChI |
ORQBXQOJMQIAOY-UHFFFAOYSA-N |
SMILES |
[No] |
SMILES canónico |
[No] |
Otros números CAS |
10028-14-5 |
Sinónimos |
Nobelium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



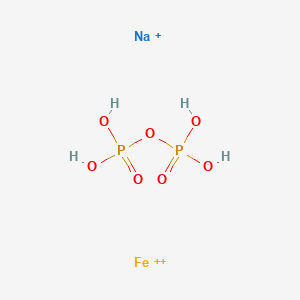

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
